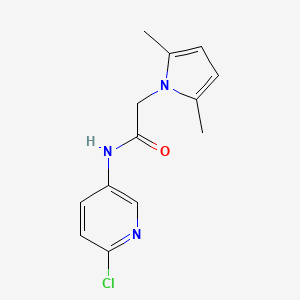
N-(6-chloropyridin-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that features a pyridine ring substituted with a chlorine atom and a pyrrole ring substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution on the Pyridine Ring: The 6-chloro-3-pyridine can be synthesized through chlorination of 3-pyridinecarboxylic acid or its derivatives.
Coupling Reaction: The final step involves coupling the pyrrole and pyridine derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions could target the pyridine ring, potentially converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
科学研究应用
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific receptors or enzymes.
Agricultural Chemistry: As a potential pesticide or herbicide due to its bioactive properties.
Materials Science: In the development of organic semiconductors or other advanced materials.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
N-(6-chloro-3-pyridinyl)-2-(1H-pyrrol-1-yl)acetamide: Lacks the dimethyl substitution on the pyrrole ring.
N-(3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide: Lacks the chlorine substitution on the pyridine ring.
N-(6-chloro-3-pyridinyl)-2-(1H-pyrrol-1-yl)ethanamide: Has an ethanamide group instead of an acetamide group.
Uniqueness
The unique combination of the chlorine-substituted pyridine ring and the dimethyl-substituted pyrrole ring in N-(6-chloro-3-pyridinyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H14ClN3O |
|---|---|
分子量 |
263.72 g/mol |
IUPAC 名称 |
N-(6-chloropyridin-3-yl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O/c1-9-3-4-10(2)17(9)8-13(18)16-11-5-6-12(14)15-7-11/h3-7H,8H2,1-2H3,(H,16,18) |
InChI 键 |
VHFGVBDYUZFFCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CC(=O)NC2=CN=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369116.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13369124.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13369129.png)
![N-{4-[6-(acetylamino)-9H-beta-carbolin-1-yl]phenyl}acetamide](/img/structure/B13369136.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13369141.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)

![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide](/img/structure/B13369162.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)
